Product packaging for Methyl 2-(4-hydroxy-3-iodophenyl)acetate(Cat. No.:CAS No. 352469-17-1)

Methyl 2-(4-hydroxy-3-iodophenyl)acetate

Cat. No.: B110118
CAS No.: 352469-17-1
M. Wt: 292.07 g/mol
InChI Key: VYYIQILKQOKIKI-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3-iodophenyl)acetate is an aromatic ester featuring a hydroxyl group at the para position and an iodine substituent at the meta position on the phenyl ring, with a methyl ester group at the alpha position of the acetic acid chain. For instance, EXP985 (a related compound with a 4-hydroxy-3-iodophenyl group) is noted as a precursor in angiotensin II receptor antagonists, indicating possible therapeutic relevance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO3 B110118 Methyl 2-(4-hydroxy-3-iodophenyl)acetate CAS No. 352469-17-1

Properties

IUPAC Name

methyl 2-(4-hydroxy-3-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYIQILKQOKIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate typically involves a multi-step reaction sequence. One common method includes the following steps :

    Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-iodophenylacetic acid.

    Esterification: The carboxylic acid group of 4-hydroxy-3-iodophenylacetic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Esterification: Large-scale esterification using methanol and an acid catalyst.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-iodophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in the presence of a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Formation of Methyl 2-(4-hydroxy-3-oxophenyl)acetate.

    Reduction: Formation of Methyl 2-(4-hydroxyphenyl)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-hydroxy-3-iodophenyl)acetate has several applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of thyroid hormone analogs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-3-iodophenyl)acetate involves its interaction with specific molecular targets and pathways . The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Effects: Iodine vs. Other Groups

The iodine atom in the target compound significantly influences electronic and steric properties. Key comparisons include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
Methyl 2-(4-hydroxy-3-iodophenyl)acetate 4-OH, 3-I 291.09 (inferred) High lipophilicity due to iodine; potential for halogen bonding.
Methyl 2-(4-hydroxy-3-methylphenyl)acetate 4-OH, 3-CH₃ 180.20 (estimated) Lower molecular weight; methyl group enhances steric hindrance.
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 4-OH, 3-OCH₃ 182.17 Methoxy group increases electron density; free acid form enhances solubility.
  • Iodine vs. Methyl/Methoxy : The iodine atom (atomic radius: 1.33 Å) introduces greater steric bulk and polarizability compared to methyl (1.76 Å van der Waals radius) or methoxy groups. This may enhance binding affinity in biological systems through halogen bonding .

Functional Group Variations: Ester vs. Acid vs. Tetrazole

The methyl ester group in the target compound contrasts with other functional moieties in analogs:

Compound Name Functional Group Key Interactions
This compound Methyl ester Ester hydrolysis susceptibility; moderate hydrogen bonding capacity.
2-(4-Hydroxy-3-methoxyphenyl)acetic acid Carboxylic acid Strong hydrogen bonding via -COOH; higher solubility in polar solvents .
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole ring Intramolecular O–H⋯N hydrogen bonds; π-π stacking in crystal packing .
  • Tetrazole Analogs : The tetrazole ring in the latter compound enables diverse coordination modes in metal-organic frameworks (MOFs), a feature absent in the iodine-substituted target compound .

Pharmacological Context

The target compound’s structural motif (4-hydroxy-3-iodophenyl) is shared with EXP985, a precursor in angiotensin II receptor antagonists.

Biological Activity

Methyl 2-(4-hydroxy-3-iodophenyl)acetate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its structural features, including a hydroxy group and an iodine atom, suggest potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H10IO3\text{C}_9\text{H}_{10}\text{I}\text{O}_3

The presence of the hydroxy group (-OH) allows for hydrogen bonding, while the iodine atom enhances reactivity, making it a valuable candidate for various biological applications.

Biological Activity Overview

The compound has been studied for its potential interactions with biological systems, particularly in enzyme modulation and as a probe in biological assays. Its biological activities can be summarized as follows:

  • Enzyme Interactions : this compound has been utilized to investigate enzyme kinetics and mechanisms due to its ability to interact with specific enzymes through non-covalent interactions facilitated by its functional groups.
  • Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative effects against certain cancer cell lines, although specific IC50 values remain to be established through further research .
  • Potential Drug Development : Its structural similarity to thyroid hormone analogs indicates potential applications in drug development for metabolic disorders.

The mechanism of action involves several pathways:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating their activity.
  • Reactivity Enhancement : The iodine atom may facilitate nucleophilic substitution reactions, allowing the compound to participate in various biochemical pathways.
  • Cellular Uptake : The lipophilicity associated with the ester functional group may enhance cellular uptake, increasing its bioavailability within target tissues.

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

  • One-Pot Reactions : Utilizing iodination and subsequent acylation reactions can yield this compound efficiently. For example, employing mCPBA as an oxidant in non-polar solvents has shown promising results in synthesizing related compounds .
MethodYield (%)Conditions
Iodination + Acylation70%mCPBA in toluene
Oxidation of Hydroxyl Group38%Potassium permanganate

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of related compounds on chronic lymphocytic leukemia (CLL) cell lines. Compounds structurally similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.17–2.69 µM . This suggests that derivatives of this compound could be explored further for their anticancer properties.
  • Enzyme Modulation Studies : In research focusing on enzyme kinetics, this compound was used as a probe to elucidate the binding affinities of various enzymes involved in metabolic pathways. The compound's interactions were characterized using spectroscopic techniques, revealing insights into its binding mechanisms.

Q & A

Q. What strategies reconcile conflicting bioactivity data across cell lines?

  • Methodological Answer : Normalize data to cell viability (MTT assay) and efflux transporter expression (e.g., P-gp). Isobologram analysis identifies synergistic/antagonistic effects in combination therapies. Metabolomic profiling (LC-MS/MS) detects cell-specific degradation pathways (e.g., esterase activity in HepG2 vs. HEK293) .

Structural & Functional Comparisons

Q. How do structural analogs (e.g., methyl vs. ethyl esters) differ in pharmacokinetic properties?

  • Methodological Answer : LogP measurements (shake-flask method) show methyl esters are 0.5–1.0 units more hydrophilic than ethyl analogs. In vivo PK studies (rat models) reveal methyl esters have shorter t₁/₂ (2–3 h vs. 4–6 h) due to faster esterase hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-hydroxy-3-iodophenyl)acetate
Reactant of Route 2
Reactant of Route 2
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